2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole synthesis involves several methods. One method is a silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has shown that derivatives similar to "2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine" are valuable in synthesizing new fused pyrazole derivatives. For instance, Abdelhamid and Riad (1987) synthesized new furo[2,3‐c]pyrazoles and pyrano[2,3‐c]pyrazoles from 4‐bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one and active methylenenitriles, showcasing the versatility of bromo-substituted pyrazoles in heterocyclic chemistry (Abdelhamid & Riad, 1987).
Green Chemistry Synthesis
Al-Matar et al. (2010) highlighted the green chemistry approach by synthesizing pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]Pyrimidines via a one-pot solvent-free method. This research underscores the environmental benefits of solvent-free reactions in producing pyrazole-based compounds (Al-Matar et al., 2010).
Antimicrobial Agents
In another study, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating good antimicrobial activities against tested microorganisms. These findings highlight the potential of pyrazole derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Antidiabetic Activity
Vaddiraju et al. (2022) explored the antidiabetic potential of novel pyrazole-based heterocycles attached to a sugar moiety, identifying compounds with moderate antidiabetic activity. This research opens avenues for the development of new antidiabetic drugs leveraging the structural versatility of pyrazole derivatives (Vaddiraju et al., 2022).
Advanced Materials Development
Salem et al. (2016) reported on the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, highlighting the potential of pyrazole derivatives in materials science for developing new functional materials (Salem et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical system.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could influence the compound’s action .
Properties
IUPAC Name |
2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMXCUTLRTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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